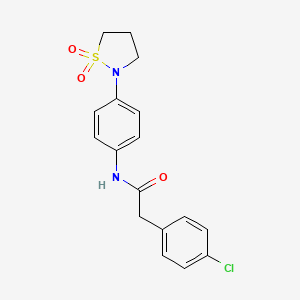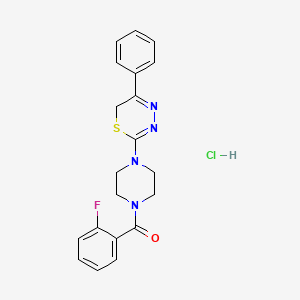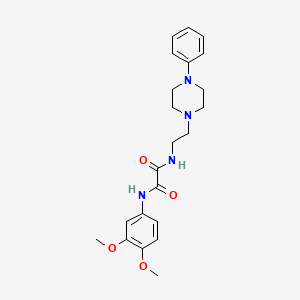
2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical trials. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle enzymes, which are essential for energy production in cancer cells. CPI-613 has been shown to induce apoptosis and inhibit tumor growth in various cancer types, including pancreatic, lung, and hematological malignancies.
作用機序
2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide targets the mitochondrial TCA cycle enzymes, specifically pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are overexpressed in cancer cells. By inhibiting these enzymes, 2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide disrupts the TCA cycle and reduces energy production in cancer cells, leading to apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide has been shown to induce apoptosis and inhibit tumor growth in various cancer types. In addition, 2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide has been shown to reduce mitochondrial membrane potential and increase reactive oxygen species (ROS) production in cancer cells, leading to oxidative stress and cell death. 2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide has also been shown to enhance the efficacy of chemotherapy drugs and reduce chemotherapy-induced toxicity in preclinical and clinical studies.
実験室実験の利点と制限
One advantage of 2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is its specificity towards cancer cells, which reduces the risk of off-target effects. In addition, 2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. However, one limitation of 2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is its relatively short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for 2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide research. One area of interest is the development of more potent and selective 2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide analogs. Another area of research is the identification of biomarkers that can predict response to 2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide in patients. Finally, further clinical trials are needed to determine the optimal dosing and scheduling of 2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide in combination with other chemotherapy drugs.
合成法
2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is synthesized through a multistep process, starting with the reaction of 4-chlorobenzaldehyde with malononitrile to form 2-(4-chlorophenyl) malononitrile. This intermediate is then reacted with 2-mercapto-1,3-thiazolidine-4-carboxylic acid to form 2-(4-chlorophenyl)-N-(2-mercapto-1,3-thiazolidin-4-yl)acetamide. Finally, this compound is oxidized with hydrogen peroxide to yield 2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide.
科学的研究の応用
2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide has been extensively studied in preclinical and clinical settings for its anticancer properties. In preclinical studies, 2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, including pancreatic, lung, and hematological malignancies. In clinical trials, 2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide has shown promising results as a single agent and in combination with other chemotherapy drugs in patients with advanced pancreatic cancer, acute myeloid leukemia, and myelodysplastic syndromes.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-14-4-2-13(3-5-14)12-17(21)19-15-6-8-16(9-7-15)20-10-1-11-24(20,22)23/h2-9H,1,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHHUZLVKUKZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2617057.png)
![N2,N7,7-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B2617059.png)

![2-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2617062.png)
![10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylic acid](/img/structure/B2617063.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2617064.png)
![1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2617065.png)

![7-Chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2617069.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzamide](/img/structure/B2617072.png)
![1-{[1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2617073.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2617075.png)
